Hexadecanoic acid, 2-(acetylamino)-
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Overview
Description
Hexadecanoic acid, 2-(acetylamino)-, also known as N-palmitoyl glycine, is a fatty acid derivative. It is a compound that combines a long-chain fatty acid (hexadecanoic acid) with an acetylated amino group. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 2-(acetylamino)- can be synthesized through the reaction of hexadecanoic acid with glycine in the presence of an acetylating agent. The reaction typically involves heating hexadecanoic acid with glycine and acetic anhydride under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of hexadecanoic acid, 2-(acetylamino)- involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 2-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexadecanoic acid, 2-(acetylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential signaling molecule.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other consumer products
Mechanism of Action
The mechanism of action of hexadecanoic acid, 2-(acetylamino)- involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and influence signaling pathways. It may also interact with specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Palmitic Acid (Hexadecanoic Acid): A saturated fatty acid commonly found in animals and plants.
Stearic Acid: Another long-chain saturated fatty acid with similar properties.
Oleic Acid: A monounsaturated fatty acid with different chemical properties but similar biological roles.
Uniqueness
Hexadecanoic acid, 2-(acetylamino)- is unique due to its acetylamino group, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and interactions that are not possible with other similar fatty acids .
Properties
CAS No. |
6955-15-3 |
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Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-acetamidohexadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
QKSZWOKZJCYLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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